(Rac)-Cemsidomide

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C28H27N3O4 |

|---|---|

分子量 |

469.5 g/mol |

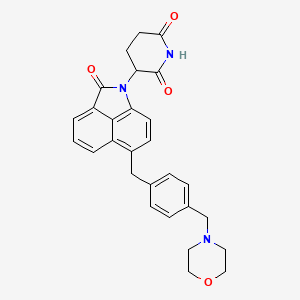

IUPAC 名称 |

3-[6-[[4-(morpholin-4-ylmethyl)phenyl]methyl]-2-oxobenzo[cd]indol-1-yl]piperidine-2,6-dione |

InChI |

InChI=1S/C28H27N3O4/c32-25-11-10-24(27(33)29-25)31-23-9-8-20(21-2-1-3-22(26(21)23)28(31)34)16-18-4-6-19(7-5-18)17-30-12-14-35-15-13-30/h1-9,24H,10-17H2,(H,29,32,33) |

InChI 键 |

MUKCJOOKCZSQNW-UHFFFAOYSA-N |

规范 SMILES |

C1CC(=O)NC(=O)C1N2C3=C4C(=C(C=C3)CC5=CC=C(C=C5)CN6CCOCC6)C=CC=C4C2=O |

产品来源 |

United States |

Foundational & Exploratory

Cemsidomide (CFT7455): A Technical Whitepaper on a Novel IKZF1/3 Degrader

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cemsidomide (CFT7455) is a novel, orally bioavailable, and highly potent small molecule degrader of Ikaros (IKZF1) and Aiolos (IKZF3).[1] These transcription factors are critical for the survival of malignant B-cells, making them key therapeutic targets in hematologic malignancies such as multiple myeloma (MM) and non-Hodgkin's lymphoma (NHL).[2][3] Cemsidomide acts as a molecular glue, binding with high affinity to the E3 ubiquitin ligase substrate receptor Cereblon (CRBN) to induce the ubiquitination and subsequent proteasomal degradation of IKZF1 and IKZF3.[4] This targeted protein degradation leads to direct anti-tumor activity and immunomodulatory effects. Preclinical and clinical studies have demonstrated Cemsidomide's potential as a best-in-class IKZF1/3 degrader, showing potent and durable responses in heavily pre-treated patient populations, including those resistant to existing immunomodulatory drugs (IMiDs). This technical guide provides a comprehensive overview of Cemsidomide, including its mechanism of action, preclinical and clinical data, and detailed experimental methodologies.

Mechanism of Action

Cemsidomide is a monofunctional degradation activating compound (MonoDAC™) that leverages the ubiquitin-proteasome system to selectively eliminate IKZF1 and IKZF3. The key steps in its mechanism of action are:

-

High-Affinity Binding to Cereblon: Cemsidomide binds with high affinity to the CRBN, a component of the Cullin-4 RING E3 ubiquitin ligase (CRL4-CRBN) complex.

-

Neo-Substrate Recruitment: This binding alters the surface of CRBN, creating a novel interface for the recruitment of the neo-substrates IKZF1 and IKZF3.

-

Ubiquitination and Proteasomal Degradation: The CRL4-CRBN complex then polyubiquitinates IKZF1 and IKZF3, marking them for degradation by the 26S proteasome.

-

Downstream Effects: The degradation of IKZF1 and IKZF3 leads to two primary anti-cancer effects:

-

Direct Tumor Cell Killing: Depletion of these essential transcription factors in malignant B-cells induces cell cycle arrest and apoptosis.

-

Immunomodulation: Degradation of IKZF1/3 in immune cells, particularly T-cells, leads to their activation, proliferation, and enhanced anti-tumor immune responses. This includes increased production of cytokines like IL-2, IFNγ, and TNFα, and enhanced antibody-dependent cellular cytotoxicity (ADCC) and T-cell dependent cellular cytotoxicity (TDCC).

-

The following diagram illustrates the signaling pathway of Cemsidomide's mechanism of action.

Caption: Cemsidomide Mechanism of Action.

Preclinical Data

Biochemical and Cellular Activity

Cemsidomide demonstrates significantly higher potency compared to approved IMiDs like pomalidomide.

| Parameter | Cemsidomide (CFT7455) | Pomalidomide | Reference |

| CRBN Binding Affinity (Kd) | 0.9 nM | ~1600-fold weaker | |

| Cellular CRBN Binding (IC50) | 0.4 nM | - | |

| IKZF1 Degradation | >75% degradation within 1.5 hr (at 0.3 nM) | - | |

| Cell Viability (GI50, NCI-H929 cells) | 0.05 nM | - | |

| Cell Viability (IC50, NCI-H929 cells) | 0.071 nM | - | |

| Cell Viability (IC50, IMiD-resistant NCI-H929 cells) | 2.3 nM | - |

In Vivo Efficacy in Xenograft Models

Cemsidomide has shown potent anti-tumor activity in various preclinical xenograft models of multiple myeloma and non-Hodgkin's lymphoma.

| Model | Treatment | Outcome | Reference |

| H929 MM Xenograft | 0.1 mg/kg/day | Partial or complete tumor regression | |

| RPMI-8226 MM Xenograft (IMiD-insensitive) | 0.1 mg/kg/day | Deep and durable IKZF3 degradation; tumor regression | |

| RPMI-8226 MM Xenograft (Pomalidomide-unresponsive) | Switch from pomalidomide to Cemsidomide (0.1 mg/kg/day) | Tumor regression in 100% of animals | |

| KiJK ALCL Xenograft | 100 µg/kg/day | Durable tumor regression | |

| DL-40 ALCL Xenograft | ≥ 10 µg/kg | Tumor regression | |

| TMD8 DLBCL Xenograft (Pomalidomide-insensitive) | 100 µg/kg | Tumor regression | |

| Raji and OCI-Ly10 CNS Xenografts | 100 µg/kg/day | Significant increase in survival probability compared to pomalidomide |

Clinical Data

Cemsidomide is being evaluated in the Phase 1/2 CFT7455-1101 clinical trial (NCT04756726) for patients with relapsed/refractory multiple myeloma and non-Hodgkin's lymphoma.

Multiple Myeloma (in combination with Dexamethasone)

| Parameter | All Dose Levels | 75 µg QD | 100 µg QD | Reference |

| Overall Response Rate (ORR) | 22% - 34% | 40% | 50% | |

| Clinical Benefit Rate (CBR) | 38% - 40% | - | - | |

| Median Duration of Response | 9.3 months | Not Reached | Not Reached |

-

Patient Population: Heavily pre-treated with a median of 6 prior lines of therapy. A significant portion of patients (66-75%) had received prior CAR-T or bispecific antibody therapies.

-

Key Responses: A minimal residual disease (MRD)-negative complete response (CR) was observed in a patient at the 100 µg dose level who had progressed on two prior T-cell engager therapies.

Non-Hodgkin's Lymphoma (Monotherapy)

| Parameter | All Subtypes | Peripheral T-Cell Lymphoma (PTCL) | Reference |

| Overall Response Rate (ORR) | 25% | 29% - 44% | |

| Complete Metabolic Response (CMR) Rate | - | 19% - 25% |

-

Patient Population: Patients with relapsed/refractory NHL, including B-cell and T-cell lymphomas, who had received a median of 3 prior lines of therapy.

Safety and Tolerability

Cemsidomide has been generally well-tolerated. The most common Grade ≥3 treatment-emergent adverse events (TEAEs) are on-target hematologic toxicities.

| Adverse Event (Grade ≥3) | Multiple Myeloma (with Dexamethasone) | Non-Hodgkin's Lymphoma (Monotherapy) | Reference |

| Neutropenia | 34% | 50% | |

| Anemia | 28% | 10% | |

| Thrombocytopenia | 13% | - | |

| Lymphopenia | 16% | - | |

| Infections | 19% | - | |

| Febrile Neutropenia | 4% (Grade 3), 1% (Grade 4) | 10% |

-

Dose-limiting toxicities have been infrequent, with one reported instance of Grade 4 neutropenia.

-

Discontinuations due to treatment-related adverse events have been low.

Experimental Protocols

Cereblon Binding Assays

-

Principle: This competitive assay measures the displacement of a fluorescently labeled ligand from CRBN by the test compound.

-

Protocol Outline:

-

Purified recombinant CRBN-DDB1 protein is incubated with a fluorescently labeled thalidomide analog.

-

Serial dilutions of Cemsidomide are added.

-

The change in fluorescence polarization is measured. A decrease in polarization indicates displacement of the fluorescent ligand by Cemsidomide.

-

Binding affinity (Kd) is calculated from the dose-response curve.

-

-

Principle: A proximity-based assay that measures protein-protein interactions in live cells using bioluminescence resonance energy transfer (BRET).

-

Protocol Outline:

-

HEK293T cells are co-transfected with plasmids encoding CRBN fused to NanoLuc® luciferase (donor) and a fluorescently labeled pomalidomide tracer (acceptor).

-

Cells are treated with varying concentrations of Cemsidomide.

-

The BRET signal is measured. A decrease in the BRET signal indicates that Cemsidomide is displacing the fluorescent tracer from CRBN.

-

The IC50 value is determined from the resulting dose-response curve.

-

The following diagram illustrates the experimental workflow for the NanoBRET™ assay.

Caption: NanoBRET™ Assay Workflow.

IKZF1/3 Degradation Assay (Nano-Glo® HiBiT Lytic Assay)

-

Principle: This assay quantifies the degradation of a target protein by measuring the luminescence of a small HiBiT tag engineered onto the protein.

-

Protocol Outline:

-

NCI-H929 myeloma cells are engineered to express IKZF1 tagged with the HiBiT peptide.

-

Cells are treated with Cemsidomide for various time points and at different concentrations.

-

Cells are lysed, and the Nano-Glo® HiBiT Lytic Detection Reagent is added, which contains the LgBiT protein that binds to HiBiT to form a functional NanoLuc® luciferase.

-

Luminescence is measured, which is proportional to the amount of remaining HiBiT-tagged IKZF1.

-

The percentage of degradation is calculated relative to vehicle-treated control cells.

-

Cell Viability Assay (CellTiter-Glo®)

-

Principle: This luminescent assay quantifies ATP, an indicator of metabolically active, viable cells.

-

Protocol Outline:

-

NHL or MM cell lines are seeded in multi-well plates.

-

Cells are treated with a dilution series of Cemsidomide or a comparator compound for a specified period (e.g., 96 hours).

-

A single reagent, CellTiter-Glo®, is added to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

-

Luminescence is measured using a plate reader.

-

The GI50 or IC50 values are calculated from the dose-response curves.

-

In Vivo Xenograft Studies

-

Principle: To evaluate the anti-tumor efficacy of Cemsidomide in a living organism.

-

Protocol Outline:

-

Immunocompromised mice are subcutaneously or systemically implanted with human MM or NHL cell lines (e.g., H929, RPMI-8226, KiJK, DL-40).

-

Once tumors are established, mice are randomized into treatment and vehicle control groups.

-

Cemsidomide is administered orally at various doses and schedules.

-

Tumor volume is measured regularly.

-

At the end of the study, or at specified time points, tumors and plasma may be collected for pharmacokinetic and pharmacodynamic analysis (e.g., measuring IKZF1/3 degradation).

-

Clinical Trial Protocol (NCT04756726)

-

Title: A Phase 1/2 Open-Label Multi-Center Study to Characterize the Safety and Tolerability of CFT7455 in Subjects with Relapsed/Refractory Non-Hodgkin's Lymphoma or Multiple Myeloma.

-

Design: Open-label, multicenter, Phase 1/2 study with dose escalation and expansion cohorts.

-

Population: Patients with relapsed/refractory MM or NHL who have exhausted standard of care therapies.

-

Interventions:

-

Cemsidomide monotherapy for NHL.

-

Cemsidomide in combination with dexamethasone for MM.

-

-

Dosing Schedule: Various dosing schedules have been explored, with a 14 days on/14 days off schedule being investigated in later cohorts.

-

Primary Objectives: To characterize the safety and tolerability and to determine the maximum tolerated dose (MTD) and/or recommended Phase 2 dose (RP2D).

-

Secondary Objectives: To assess anti-tumor activity, pharmacokinetics, and pharmacodynamics.

Conclusion

Cemsidomide (CFT7455) is a promising, highly potent, and selective IKZF1/3 degrader with a well-defined mechanism of action. Preclinical data have demonstrated its superior activity over existing IMiDs, particularly in resistant models. Early clinical data from the ongoing Phase 1/2 trial have shown encouraging efficacy and a manageable safety profile in heavily pre-treated patients with multiple myeloma and non-Hodgkin's lymphoma. The potent anti-tumor and immunomodulatory effects of Cemsidomide position it as a potential cornerstone therapy, both as a single agent and in combination regimens, for these hematologic malignancies. Further clinical development is underway to fully elucidate its therapeutic potential.

References

(Rac)-Cemsidomide: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Rac)-Cemsidomide, the racemic mixture of the potent IKZF1/3 degrader Cemsidomide (CFT7455), represents a significant advancement in the field of targeted protein degradation. This document provides an in-depth technical overview of the discovery and a proposed synthesis of this compound. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development. The guide details the scientific rationale behind its development, its mechanism of action, and presents a plausible, detailed synthetic protocol based on related methodologies. All quantitative data is summarized in structured tables, and key processes are visualized through diagrams generated using Graphviz to facilitate understanding.

Discovery of this compound: A Strategic Approach to IKZF1/3 Degradation

The discovery of this compound is rooted in the extensive research on immunomodulatory drugs (IMiDs) and their mechanism of action. The transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) are crucial for the survival and proliferation of various hematological cancer cells. The therapeutic potential of targeting these proteins was first realized with the clinical success of IMiDs like lenalidomide and pomalidomide. These molecules function as "molecular glues," inducing the interaction between the E3 ubiquitin ligase Cereblon (CRBN) and the neosubstrates IKZF1 and IKZF3, leading to their ubiquitination and subsequent degradation by the proteasome.

However, the need for more potent and selective degraders with improved pharmacological properties drove the development of next-generation IKZF1/3 degraders. The discovery of Cemsidomide by C4 Therapeutics was the result of a rational design approach aimed at optimizing the interaction with the CRBN-IKZF1/3 complex. This compound, as the racemic mixture, represents a key chemical entity in the early-stage discovery and development process, often synthesized to evaluate the overall activity of the chiral compound before proceeding to a more complex and costly asymmetric synthesis.

The development of Cemsidomide and its racemate was guided by extensive structure-activity relationship (SAR) studies. Researchers explored modifications to the core chemical scaffold to enhance binding affinity to CRBN and improve the recruitment of IKZF1 and IKZF3. This led to the identification of the potent (S)-enantiomer, Cemsidomide, with this compound serving as its direct precursor or synthetic equivalent in initial studies.

Mechanism of Action: The Ubiquitin-Proteasome System

This compound functions as a molecular glue degrader, hijacking the body's own protein disposal machinery to eliminate the cancer-promoting proteins IKZF1 and IKZF3. The core of this mechanism is the Cullin-RING E3 ubiquitin ligase complex, specifically the CRL4-CRBN complex.

The process can be summarized in the following steps:

-

This compound binds to Cereblon (CRBN): The molecule intercalates into the substrate-binding pocket of CRBN, a component of the CRL4 E3 ubiquitin ligase.

-

Neo-substrate Recruitment: This binding event alters the surface of CRBN, creating a new binding interface that has high affinity for IKZF1 and IKZF3.

-

Ubiquitination: The recruited IKZF1 and IKZF3 are brought into close proximity to the E2 ubiquitin-conjugating enzyme associated with the CRL4 complex. This results in the transfer of ubiquitin molecules to the target proteins.

-

Proteasomal Degradation: The poly-ubiquitinated IKZF1 and IKZF3 are then recognized and degraded by the 26S proteasome, a large protein complex responsible for degrading unwanted proteins.

This targeted degradation of IKZF1 and IKZF3 leads to the downstream inhibition of signaling pathways essential for the survival and proliferation of malignant cells in various hematological cancers.

Caption: Mechanism of action of this compound.

Synthesis of this compound: A Proposed Experimental Protocol

While a specific, detailed experimental protocol for the synthesis of this compound is not publicly available, a plausible synthetic route can be proposed based on the known synthesis of related IKZF1/3 degraders and general organic chemistry principles. The following protocol outlines a potential multi-step synthesis.

Disclaimer: This is a proposed synthesis and has not been experimentally validated. Appropriate safety precautions and laboratory practices should be employed.

Overall Synthetic Scheme

The Pharmacokinetics and Oral Bioavailability of Cemsidomide: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cemsidomide (formerly CFT7455) is a novel, investigational, orally bioavailable small-molecule degrader that targets the Ikaros family zinc finger proteins 1 and 3 (IKZF1 and IKZF3).[1] These transcription factors are critical for the survival and proliferation of malignant cells in hematological cancers such as multiple myeloma (MM) and non-Hodgkin's lymphoma (NHL).[1] Cemsidomide is designed to be a potent and selective degrader of IKZF1/3, leveraging the body's natural protein disposal system to eliminate these cancer-driving proteins.[1] This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics and oral bioavailability of Cemsidomide, based on available preclinical and clinical data.

Mechanism of Action

Cemsidomide functions as a "molecular glue," binding to the Cereblon (CRBN) E3 ubiquitin ligase complex. This binding event alters the surface of CRBN, creating a novel interface that facilitates the recruitment and subsequent ubiquitination of IKZF1 and IKZF3. The polyubiquitinated proteins are then targeted for degradation by the proteasome, leading to their rapid and sustained depletion within cancer cells. This degradation has been shown to have both direct anti-tumor and immunomodulatory effects.

Caption: Mechanism of action of Cemsidomide leading to IKZF1/3 degradation.

Pharmacokinetics

The pharmacokinetic profile of Cemsidomide is being characterized in an ongoing Phase 1/2 clinical trial (NCT04756726) in patients with relapsed/refractory MM and NHL.

Absorption and Bioavailability

Cemsidomide is designed for oral administration and is described as orally bioavailable. In the clinical setting, systemic exposure to Cemsidomide has been observed to increase in a dose-proportional manner across the dose ranges studied. A population pharmacokinetic model developed from patient data suggests a two-compartment model with a first-order oral absorption rate constant and an absorption lag time provides the best fit for the observed data. While preclinical studies in mouse xenograft models have shown dose-dependent efficacy with oral administration, specific quantitative data on the absolute oral bioavailability in humans has not yet been publicly disclosed.

Distribution

Preclinical data have suggested that Cemsidomide has the ability to cross the blood-brain barrier. The volume of distribution in humans has not been detailed in the available literature.

Metabolism

Specific details regarding the metabolic pathways of Cemsidomide are not yet fully elucidated in published literature. However, the clinical trial protocol outlines restrictions on the concurrent administration of strong modulators (inducers or inhibitors) of Cytochrome P450 3A (CYP3A) enzymes. This suggests that CYP3A may play a role in the metabolism of Cemsidomide.

Elimination

Cemsidomide has a reported half-life of approximately two days, which supports its sustained pharmacodynamic effect on IKZF1/3 degradation. The routes of elimination (e.g., renal, fecal) have not been specified in the available data.

Quantitative Pharmacokinetic and Dosing Data

The following table summarizes the dosing regimens and key pharmacokinetic and pharmacodynamic findings from the Phase 1/2 clinical trial NCT04756726.

| Dose Level | Dosing Schedule | Patient Population | Key Pharmacokinetic/Pharmacodynamic Findings |

| 25 µg | Three times a week (MWF) | Non-Hodgkin's Lymphoma | Data on this specific dose level is limited in the provided search results. |

| 50 µg | Three times a week (MWF) | Multiple Myeloma, Non-Hodgkin's Lymphoma | Systemic exposure increased dose-proportionally. Expected degradation of IKZF1 and IKZF3 observed. |

| 37.5 µg | Once Daily (QD) | Multiple Myeloma, Non-Hodgkin's Lymphoma | Systemic exposure increased dose-proportionally. Expected degradation of IKZF1 and IKZF3 observed. |

| 62.5 µg | Once Daily (QD) | Multiple Myeloma, Non-Hodgkin's Lymphoma | Systemic exposure increased dose-proportionally. Expected degradation of IKZF1 and IKZF3 observed. |

| 75 µg | Once Daily (QD) | Multiple Myeloma | Systemic exposure increased dose-proportionally. |

| 100 µg | Once Daily (QD) | Multiple Myeloma, Non-Hodgkin's Lymphoma | Pharmacokinetics were dose-proportional and demonstrated optimal degradation of IKZF1/3 at this dose level. |

All dosing schedules are on a 14 days on, 14 days off cycle.

Experimental Protocols

Clinical Study Design (NCT04756726)

The primary source of pharmacokinetic data for Cemsidomide is the ongoing, open-label, multi-center, Phase 1/2 clinical trial (NCT04756726).

-

Study Title: A Phase 1/2 Open-Label Multi-Center Study to Characterize the Safety and Tolerability of CFT7455 in Subjects With Relapsed/Refractory Non-Hodgkin's Lymphoma or Multiple Myeloma.

-

Objectives: The primary objectives are to assess the safety and tolerability of Cemsidomide, determine the maximum tolerated dose (MTD), and identify the recommended Phase 2 dose (RP2D). Secondary objectives include characterizing the pharmacokinetic and pharmacodynamic profiles and evaluating anti-tumor activity.

-

Methodology: The study employs a dose-escalation design where cohorts of patients receive escalating doses of oral Cemsidomide. In the multiple myeloma arms, Cemsidomide may be administered as a single agent or in combination with dexamethasone. Pharmacokinetic blood samples are collected at various time points to determine parameters such as Cmax, AUC, and half-life. Pharmacodynamic assessments include the measurement of IKZF1 and IKZF3 degradation in peripheral blood mononuclear cells.

Caption: Workflow of the Cemsidomide Phase 1/2 clinical trial.

Representative Bioanalytical Method for Quantification in Plasma

While the specific analytical method for Cemsidomide is not publicly available, a typical approach for quantifying small molecules like Cemsidomide in human plasma involves liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a representative protocol based on methods used for similar drugs, such as lenalidomide.

-

Sample Preparation:

-

A small volume of human plasma (e.g., 50-100 µL) is used.

-

An internal standard (a stable isotope-labeled version of the drug, e.g., Cemsidomide-d5) is added to the plasma sample.

-

Protein precipitation or liquid-liquid extraction is performed to remove larger molecules. For liquid-liquid extraction, a solvent such as a mixture of ether and dichloromethane is added, vortexed, and centrifuged.

-

The organic layer containing the drug is separated, evaporated to dryness, and the residue is reconstituted in the mobile phase.

-

-

Chromatographic Separation:

-

The reconstituted sample is injected into a high-performance liquid chromatography (HPLC) system.

-

Separation is achieved on a C18 reversed-phase column.

-

A mobile phase consisting of an organic solvent (e.g., methanol or acetonitrile) and an aqueous solution with a modifier (e.g., formic acid or ammonium acetate) is used to elute the compound of interest.

-

-

Mass Spectrometric Detection:

-

The eluent from the HPLC is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

-

The instrument is operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for both Cemsidomide and its internal standard are monitored for highly selective and sensitive quantification.

-

-

Quantification:

-

A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the known concentrations of spiked standards in blank plasma.

-

The concentration of Cemsidomide in the study samples is then determined from this calibration curve.

-

Conclusion

Cemsidomide is an orally bioavailable IKZF1/3 degrader with a pharmacokinetic profile characterized by dose-proportional exposure and a half-life of approximately two days, allowing for sustained target engagement. The ongoing Phase 1/2 clinical trial continues to provide valuable data to fully characterize its pharmacokinetic and pharmacodynamic properties and to establish a safe and effective dose for further clinical development. While detailed information on its metabolism and absolute bioavailability is not yet public, the available data supports its promise as a potential new oral therapy for patients with multiple myeloma and non-Hodgkin's lymphoma.

References

(Rac)-Cemsidomide: A Technical Guide to a Novel Cereblon E3 Ligase Molecular Glue

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(Rac)-Cemsidomide, also known as CFT7455, is a potent and selective orally bioavailable small-molecule degrader that functions as a molecular glue for the Cereblon (CRBN) E3 ubiquitin ligase complex.[1][2][3] By binding to CRBN, Cemsidomide modulates the substrate specificity of the CRL4-CRBN complex, leading to the ubiquitination and subsequent proteasomal degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][2] These transcription factors are critical for the survival and proliferation of malignant cells in multiple myeloma (MM) and non-Hodgkin's lymphomas (NHL). This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental methodologies, and relevant signaling pathways.

Core Mechanism of Action

This compound acts as a molecular glue, a small molecule that induces or stabilizes the interaction between two proteins that would otherwise not interact or interact weakly. In this case, Cemsidomide binds to a specific pocket within the CRBN protein, a component of the Cullin-RING E3 ubiquitin ligase complex (CRL4-CRBN). This binding event creates a novel protein surface on CRBN that is recognized by the neosubstrates IKZF1 and IKZF3. The formation of this ternary complex (CRBN-Cemsidomide-IKZF1/3) allows the E3 ligase to polyubiquitinate IKZF1 and IKZF3, marking them for degradation by the 26S proteasome. The degradation of these key transcription factors disrupts downstream signaling pathways essential for tumor cell survival, leading to anti-tumor activity.

Quantitative Data

The following tables summarize the key quantitative data reported for this compound, demonstrating its high-affinity binding to Cereblon and potent degradation activity against IKZF1 and IKZF3.

Table 1: Binding Affinity and Degradation Potency of this compound

| Parameter | Value | Cell Line / System | Source |

| Cereblon Binding Affinity (Kd) | 0.9 nM | In vitro | |

| IKZF1 Degradation (>75%) | 0.3 nM (at 1.5 hours) | Multiple Myeloma Cells | |

| IKZF3 Degradation (>75%) | 0.3 nM (at 1.5 hours) | Multiple Myeloma Cells | |

| Growth Inhibition (GI50) | 0.05 nM | NCI-H929.1 (MM) | |

| Growth Inhibition (IC50) | 0.071 nM | NCI-H929 (MM) | |

| Growth Inhibition (IC50) in IMiD-resistant H929 cells | 2.3 nM | H929 (IMiD-resistant) |

Table 2: Clinical Trial Efficacy of Cemsidomide (CFT7455) in Relapsed/Refractory Multiple Myeloma (Phase 1/2 Study - NCT04756726)

| Dose Level | Overall Response Rate (ORR) | Patient Population | Source |

| 75 µg (in combination with dexamethasone) | 40% | Heavily pre-treated r/r MM | |

| 100 µg (in combination with dexamethasone) | 50% | Heavily pre-treated r/r MM | |

| All dose levels (in combination with dexamethasone) | 26% | Heavily pre-treated r/r MM |

Signaling and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway and experimental workflows associated with the study of this compound.

Caption: Cemsidomide-induced degradation of IKZF1/3 via the ubiquitin-proteasome system.

Caption: Workflow for Co-Immunoprecipitation to detect the Cemsidomide-induced CRBN-IKZF1/3 complex.

References

Preclinical Antitumor Activity of Cemsidomide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cemsidomide, also known as CFT7455, is a novel, orally bioavailable small-molecule degrader with potent and selective activity against the Ikaros family zinc finger proteins 1 and 3 (IKZF1 and IKZF3).[1][2] These transcription factors are critical for the survival and proliferation of various hematologic malignancies, including multiple myeloma (MM) and non-Hodgkin's lymphomas (NHL).[1][2] Cemsidomide acts as a molecular glue, binding to the E3 ubiquitin ligase adapter protein cereblon (CRBN) to induce the ubiquitination and subsequent proteasomal degradation of IKZF1 and IKZF3.[3] This guide provides a comprehensive overview of the preclinical antitumor activity of Cemsidomide, detailing its mechanism of action, in vitro and in vivo efficacy, and the experimental protocols used in its evaluation.

Mechanism of Action

Cemsidomide exerts its antitumor effects by hijacking the ubiquitin-proteasome system to selectively degrade IKZF1 and IKZF3. The process is initiated by the high-affinity binding of Cemsidomide to CRBN, a component of the CUL4-RBX1-DDB1-CRBN (CRL4CRBN) E3 ubiquitin ligase complex. This binding event creates a novel protein surface on CRBN that enhances its affinity for IKZF1 and IKZF3, leading to the formation of a ternary complex. Within this complex, IKZF1 and IKZF3 are polyubiquitinated, marking them for degradation by the 26S proteasome. The degradation of these key transcription factors disrupts downstream signaling pathways essential for cancer cell survival and proliferation, ultimately leading to apoptosis.

Caption: Mechanism of Action of Cemsidomide.

In Vitro Antitumor Activity

The in vitro potency of Cemsidomide has been evaluated across a range of hematologic cancer cell lines, demonstrating significantly greater activity compared to approved immunomodulatory drugs (IMiDs) like pomalidomide.

Cellular Viability and Growth Inhibition

The half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values were determined in various multiple myeloma and non-Hodgkin's lymphoma cell lines. These studies consistently show Cemsidomide's potent antiproliferative activity, even in cell lines resistant to other IMiDs.

| Cell Line | Cancer Type | IC50 / GI50 (nM) | Reference |

| NCI-H929 | Multiple Myeloma | GI50: 0.05 | |

| NCI-H929 | Multiple Myeloma | IC50: 0.071 | |

| NCI-H929 (IMiD-resistant) | Multiple Myeloma | IC50: 2.3 | |

| KiJK | Anaplastic Large Cell Lymphoma | Potent Activity | |

| DL-40 | Anaplastic Large Cell Lymphoma | Potent Activity | |

| TMD8 | Diffuse Large B-cell Lymphoma | Potent Activity | |

| REC1 | Mantle Cell Lymphoma | Potent Activity |

Target Engagement and Degradation

Biochemical and cellular assays have confirmed the high-affinity binding of Cemsidomide to CRBN and the subsequent rapid and profound degradation of IKZF1 and IKZF3.

| Assay Type | Target | Result | Reference |

| Fluorescent Polarization | CRBN-DDB1 Binding | ~800-1600x more potent than pomalidomide; Kd = 0.9 nM | |

| NanoBRET Assay | Cellular CRBN Binding | Potently displaces pomalidomide | |

| Nano-Glo HiBiT Lytic Assay | IKZF1 Degradation (NCI-H929 cells) | >75% degradation at 0.3 nM after 1.5 h | |

| Western Blot | IKZF1 Degradation (KiJK cells) | 89% reduction after 6 hours |

In Vivo Antitumor Efficacy

The antitumor activity of Cemsidomide has been demonstrated in several mouse xenograft models of multiple myeloma and non-Hodgkin's lymphoma.

| Xenograft Model | Cancer Type | Dosing | Key Findings | Reference |

| H929 | Multiple Myeloma | 0.1 mg/kg/day, p.o., for 21 days | Partial or complete tumor regression; 95% tumor growth inhibition by day 7. | |

| RPMI-8226 (IMiD-insensitive) | Multiple Myeloma | Not specified | Deep and durable degradation of IKZF3; Tumor regression in naïve and pomalidomide-unresponsive tumors. | |

| KiJK | Anaplastic Large Cell Lymphoma | 3-100 µg/kg/day, p.o. | Dose-dependent efficacy with tumor regressions at ≥ 30 µg/kg. | |

| DL-40 | Anaplastic Large Cell Lymphoma | 3-100 µg/kg/day, p.o. | Dose-dependent efficacy. | |

| TMD8 (IMiD-insensitive) | Diffuse Large B-cell Lymphoma | 100 µg/kg/day, p.o. | Promoted tumor regression. | |

| REC1 | Mantle Cell Lymphoma | ≥ 10 µg/kg/day, p.o. | Promoted tumor regression. | |

| Raji (CNS model) | Burkitt's Lymphoma | 100 µg/kg/day, p.o. | Significant increase in survival probability compared to pomalidomide. | |

| OCI-Ly10 (CNS model) | Diffuse Large B-cell Lymphoma | 100 µg/kg/day, p.o. | Significant increase in survival probability compared to pomalidomide. |

Experimental Protocols

In Vitro Assays

Caption: Preclinical In Vitro Evaluation Workflow.

1. Cell Viability Assay (CellTiter-Glo®)

-

Principle: This assay quantifies ATP, an indicator of metabolically active cells, to determine the number of viable cells in culture.

-

Protocol Outline:

-

Cancer cell lines (e.g., NCI-H929, TMD8) are seeded in opaque-walled 96-well plates and cultured.

-

Cells are treated with a range of concentrations of Cemsidomide or a vehicle control for a specified period (e.g., 96 hours).

-

The CellTiter-Glo® reagent is added to each well.

-

The plate is mixed on an orbital shaker to induce cell lysis.

-

After a short incubation at room temperature to stabilize the luminescent signal, the luminescence is measured using a luminometer.

-

The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

-

2. CRBN Binding Assay (Fluorescent Polarization)

-

Principle: This assay measures the binding affinity of Cemsidomide to the CRBN-DDB1 complex by monitoring changes in the polarization of fluorescently labeled ligands.

-

Protocol Outline:

-

A fluorescently labeled ligand (tracer) that binds to CRBN-DDB1 is used.

-

The CRBN-DDB1 complex is incubated with the tracer, resulting in a high fluorescence polarization signal.

-

Increasing concentrations of Cemsidomide are added, which compete with the tracer for binding to CRBN-DDB1.

-

Displacement of the tracer leads to a decrease in the fluorescence polarization signal.

-

The binding affinity (Kd) is determined from the competition curve.

-

3. Cellular CRBN Engagement Assay (NanoBRET™)

-

Principle: This assay measures the engagement of Cemsidomide with CRBN in live cells using Bioluminescence Resonance Energy Transfer (BRET).

-

Protocol Outline:

-

HEK293T cells are co-transfected with plasmids encoding CRBN fused to NanoLuc® luciferase (energy donor) and a fluorescently labeled CRBN ligand (energy acceptor).

-

The cells are treated with Cemsidomide.

-

Cemsidomide binding to CRBN-NanoLuc® displaces the fluorescent ligand, leading to a decrease in the BRET signal.

-

The potency of target engagement in a cellular context is determined.

-

In Vivo Xenograft Studies

Caption: In Vivo Xenograft Study Workflow.

-

Animal Models: Immunocompromised mice (e.g., NOD/SCID) are typically used for establishing xenograft models of human hematologic malignancies.

-

Tumor Implantation:

-

Human multiple myeloma or non-Hodgkin's lymphoma cell lines are cultured in vitro.

-

A suspension of cancer cells is subcutaneously injected into the flanks of the mice.

-

-

Treatment:

-

Once tumors reach a palpable size, mice are randomized into treatment and control groups.

-

Cemsidomide is formulated for oral administration. A common vehicle for in vivo studies consists of a mixture of DMSO, PEG300, Tween-80, and saline.

-

The drug or vehicle is administered daily via oral gavage at specified doses.

-

-

Efficacy Evaluation:

-

Tumor volume is measured regularly using calipers.

-

The percentage of tumor growth inhibition is calculated.

-

In some studies, survival is a primary endpoint.

-

-

Pharmacodynamic Assessment:

-

At the end of the study, tumors may be excised.

-

The levels of IKZF1 and IKZF3 in the tumor tissue are analyzed by methods such as Western blotting to confirm target degradation in vivo.

-

Conclusion

The preclinical data for Cemsidomide strongly support its development as a potent and selective degrader of IKZF1 and IKZF3 for the treatment of multiple myeloma and non-Hodgkin's lymphomas. Its superior in vitro potency compared to existing IMiDs, coupled with significant in vivo efficacy in various xenograft models, including those resistant to standard therapies, highlights its potential as a promising new therapeutic agent. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and development of Cemsidomide and other targeted protein degraders.

References

The Stereochemistry of Cemsidomide: A Technical Guide to a Singular Enantiomer

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction

Cemsidomide (formerly CFT7455) is a novel, orally bioavailable small-molecule degrader of the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). It is currently under investigation for the treatment of multiple myeloma (MM) and non-Hodgkin's lymphoma (NHL). Contrary to the common developmental path of some chiral small molecules, Cemsidomide is not a racemic mixture but is being developed as a single enantiomer. Patent literature explicitly identifies the active pharmaceutical ingredient as the (S)-enantiomer: (S)-3-(6-(4-(morpholinomethyl)benzyl)-2-oxobenzo[cd]indol-l(2H)-yl)piperidine-2,6-dione.

This technical guide will provide a comprehensive overview of Cemsidomide, focusing on its stereochemistry and the implications for its mechanism of action, pharmacology, and clinical development. While "racemic Cemsidomide" is available for research purposes, this document will clarify the singular chiral nature of the clinical candidate and provide the detailed technical information required by researchers in the field.

The Critical Role of Stereochemistry in Cereblon-Binding Agents

Cemsidomide belongs to the class of molecular glue degraders that modulate the activity of the Cereblon (CRBN) E3 ubiquitin ligase complex. For this class of drugs, which includes thalidomide and its analogs (lenalidomide and pomalidomide), stereochemistry is of paramount importance. The therapeutic and toxicological effects of these agents are often enantiomer-specific.

It is well-established that the (S)-enantiomers of thalidomide and related immunomodulatory drugs (IMiDs) exhibit significantly higher binding affinity for Cereblon compared to their corresponding (R)-enantiomers.[1][2] Specifically, the (S)-enantiomer of thalidomide has an approximately 10-fold greater binding affinity for CRBN than the (R)-enantiomer.[2] This preferential binding of the (S)-enantiomer is the basis for the neosubstrate degradation activity, including the degradation of IKZF1 and IKZF3. While direct comparative binding data for the enantiomers of Cemsidomide are not publicly available, the selection of the (S)-enantiomer for clinical development is consistent with the established structure-activity relationships for this class of molecules. The development of a single, active enantiomer is a strategic approach to maximize therapeutic efficacy and minimize potential off-target effects that could be associated with the less active enantiomer.

Mechanism of Action: The (S)-Cemsidomide Signaling Pathway

(S)-Cemsidomide exerts its therapeutic effects by hijacking the ubiquitin-proteasome system. It binds to Cereblon, a substrate receptor of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex. This binding event alters the substrate specificity of Cereblon, inducing the recruitment of the neosubstrates IKZF1 and IKZF3. The subsequent polyubiquitination of these transcription factors targets them for degradation by the 26S proteasome. The degradation of IKZF1 and IKZF3, which are critical for the survival of multiple myeloma and certain lymphoma cells, leads to apoptosis and inhibition of tumor growth.

Caption: Mechanism of action of (S)-Cemsidomide.

Pharmacological and Clinical Data of Cemsidomide

Clinical trial data for Cemsidomide (as the single (S)-enantiomer) have demonstrated its potential in treating relapsed/refractory multiple myeloma and non-Hodgkin's lymphoma. The following tables summarize key quantitative data from preclinical and clinical studies.

| Parameter | Value | Cell Line/Study |

| Preclinical Activity | ||

| GI50 | 0.05 nM | NCI-H929.1 cells |

| IC50 (untreated) | 0.071 nM | NCI-H929 cells |

| IC50 (IMiD-resistant) | 2.3 nM | NCI-H929 cells |

| IKZF1 Degradation | >75% at 0.3 nM (1.5h) | Multiple myeloma cells |

Caption: Preclinical in vitro activity of Cemsidomide.

| Dose Level | Overall Response Rate (ORR) | Patient Population |

| Clinical Efficacy in Multiple Myeloma (in combination with dexamethasone) | ||

| 75 µg once daily | 40% | 20 evaluable patients |

| 100 µg once daily | 50% | 10 evaluable patients |

Caption: Clinical efficacy of Cemsidomide in multiple myeloma.

Experimental Protocols

While specific experimental protocols for the chiral separation of Cemsidomide are not publicly detailed, general methodologies for the separation of chiral molecules in this class are well-established.

General Protocol for Chiral Separation of Immunomodulatory Drugs (IMiDs)

A common technique for the analytical and preparative separation of IMiD enantiomers is chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC).

-

Instrumentation: A standard HPLC or SFC system equipped with a UV detector or a mass spectrometer.

-

Chiral Stationary Phase (CSP): Polysaccharide-based CSPs, such as those with cellulose or amylose derivatives (e.g., Chiralpak® or Chiralcel® columns), are often effective for separating this class of compounds.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., heptane or hexane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The exact ratio is optimized to achieve baseline separation of the enantiomers. For SFC, supercritical carbon dioxide is used as the main mobile phase component, with a co-solvent such as methanol.

-

Detection: The separated enantiomers are detected by UV absorbance at a wavelength where the compounds have a strong chromophore, or by mass spectrometry for higher sensitivity and specificity.

-

Quantification: The relative amounts of each enantiomer can be determined by integrating the peak areas from the chromatogram.

Caption: General experimental workflow for chiral separation.

Conclusion

Cemsidomide is a promising new therapeutic agent for hematological malignancies. A critical and often misunderstood aspect of its development is its stereochemistry. The clinically investigated compound is the (S)-enantiomer, a decision likely driven by the superior Cereblon binding affinity and subsequent potent degradation of IKZF1 and IKZF3 associated with this stereoisomer in the broader class of immunomodulatory drugs. This focus on a single enantiomer aims to optimize the therapeutic window by maximizing efficacy while minimizing potential risks associated with the less active (R)-enantiomer. For researchers and drug development professionals, a clear understanding of Cemsidomide's singular chiral nature is essential for accurate interpretation of preclinical and clinical data and for the design of future studies. The availability of "(Rac)-Cemsidomide" for research purposes provides a valuable tool for further elucidating the stereospecific interactions and activities of this important new class of anticancer agents.

References

Cemsidomide's Immunomodulatory Effects in Cancer Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cemsidomide (formerly CFT7455) is a novel, orally bioavailable, and highly potent small molecule degrader of Ikaros (IKZF1) and Aiolos (IKZF3). These transcription factors are critical for the survival and proliferation of various hematologic malignancies, including multiple myeloma (MM) and non-Hodgkin's lymphoma (NHL). Developed by C4 Therapeutics, cemsidomide utilizes the body's natural protein disposal system to achieve rapid and deep degradation of its targets. Beyond its direct anti-tumor effects, cemsidomide exhibits significant immunomodulatory activity, enhancing the body's immune response against cancer cells. This technical guide provides an in-depth overview of the preclinical data supporting cemsidomide's immunomodulatory effects, its mechanism of action, and the experimental protocols used to elucidate these activities.

Core Mechanism of Action: IKZF1/3 Degradation

Cemsidomide functions as a "molecular glue," binding to the Cereblon (CRBN) E3 ubiquitin ligase complex and inducing a conformational change that leads to the recruitment and subsequent ubiquitination of IKZF1 and IKZF3. This process marks the transcription factors for proteasomal degradation, resulting in their clearance from the cell.[1][2] The degradation of IKZF1 and IKZF3 has a dual effect: direct cytotoxicity to malignant cells that are dependent on these transcription factors for survival, and a multifaceted immunomodulatory effect within the tumor microenvironment.

Signaling Pathway for Cemsidomide-Induced Immunomodulation```dot

Caption: Workflow for assessing cemsidomide's in vitro effect on T-cell cytokine and effector protein release.

In Vivo Tumor Xenograft Models for Efficacy Assessment

Objective: To evaluate the anti-tumor efficacy of cemsidomide in vivo. While these studies primarily focus on tumor growth inhibition, they provide the foundational models in which immunomodulatory effects can be further investigated.

Methodology:

-

Cell Line Selection: Various human multiple myeloma (e.g., H929, RPMI-8226) and non-Hodgkin's lymphoma (e.g., TMD8, REC1, KiJK) cell lines are used. [2]2. Animal Model: Immunocompromised mice (e.g., NOD-scid gamma mice) are typically used for xenograft studies.

-

Tumor Implantation: Cancer cells are implanted subcutaneously or orthotopically into the mice.

-

Treatment: Once tumors reach a specified volume, mice are randomized into treatment groups and administered cemsidomide orally at various dose levels and schedules, or a vehicle control.

-

Efficacy Readouts: Tumor volume is measured regularly using calipers. Overall survival is also monitored.

-

Pharmacodynamic Analysis: At the end of the study, tumors and other tissues can be collected for analysis of IKZF1/3 degradation and downstream signaling pathway modulation.

References

(Rac)-Cemsidomide: A Technical Guide to Solubility and Stability for Laboratory Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of (Rac)-Cemsidomide, a potent and selective degrader of Ikaros (IKZF1) and Aiolos (IKZF3). This document is intended to serve as a core resource for laboratory professionals, offering critical data and protocols to ensure the effective use and handling of this compound in a research setting.

Core Concepts and Mechanism of Action

This compound, also known as (Rac)-CFT7455, is the racemic mixture of Cemsidomide. It functions as a molecular glue, inducing the ubiquitination and subsequent proteasomal degradation of the transcription factors IKZF1 and IKZF3.[1][2] These transcription factors are crucial for the survival and proliferation of various hematological cancer cells. By targeting them for degradation, this compound disrupts the signaling pathways essential for tumor cell growth.[1]

The mechanism of action involves the binding of this compound to the Cereblon (CRBN) E3 ubiquitin ligase complex. This binding event alters the substrate specificity of the complex, leading to the recruitment of IKZF1 and IKZF3, their subsequent ubiquitination, and degradation by the proteasome.

References

Methodological & Application

Application Notes and Protocols for (Rac)-Cemsidomide in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-Cemsidomide, also known as (Rac)-CFT7455, is a potent and selective small molecule degrader of the zinc finger transcription factors Ikaros (IKZF1) and Aiolos (IKZF3)[1]. These transcription factors are critical for the survival and proliferation of various hematological cancer cells, including multiple myeloma and non-Hodgkin's lymphomas[2]. This compound functions as a "molecular glue," recruiting the E3 ubiquitin ligase cereblon (CRBN) to IKZF1 and IKZF3, leading to their ubiquitination and subsequent degradation by the proteasome[1]. This targeted protein degradation disrupts the transcriptional networks essential for malignant cell growth, ultimately leading to apoptosis[1]. These application notes provide detailed protocols for the use of this compound in a cell culture setting.

Mechanism of Action

This compound exerts its anti-cancer effects through the targeted degradation of Ikaros (IKZF1) and Aiolos (IKZF3). The compound facilitates the interaction between these transcription factors and the E3 ubiquitin ligase cereblon (CRBN), leading to polyubiquitination of IKZF1 and IKZF3. The ubiquitinated proteins are then recognized and degraded by the 26S proteasome. The degradation of these key transcription factors disrupts downstream signaling pathways crucial for cancer cell survival and proliferation[1].

Caption: Mechanism of action of this compound.

Quantitative Data

The following tables summarize the reported in vitro and in vivo efficacy of this compound in various cancer models.

Table 1: In Vitro Activity of this compound

| Cell Line | Assay Type | Parameter | Value | Reference |

| NCI-H929.1 | Growth Inhibition | GI₅₀ | 0.05 nM | |

| NCI-H929 (IMiD-sensitive) | Cell Growth Inhibition | IC₅₀ | 0.071 nM | |

| NCI-H929 (IMiD-resistant) | Cell Growth Inhibition | IC₅₀ | 2.3 nM | |

| Multiple Myeloma Cells | Protein Degradation | IKZF1 Degradation | >75% at 0.3 nM (1.5h) | |

| Anaplastic Large Cell Lymphoma | Protein Degradation | IKZF1 Protein Reduction | 89% (6h exposure) | |

| Human PBMCs | Protein Degradation | IKZF1 Degradation | >50% | |

| Human PBMCs | Protein Degradation | IKZF3 Degradation | >80% |

Table 2: In Vivo Activity of this compound

| Model | Dosing | Outcome | Reference |

| Mouse Xenograft Models | 3 µg/kg/day to 100 µg/kg/day | Dose-dependent efficacy | |

| H929 Tumor Xenograft Model | 0.1 mg/kg/day for 21 days | 95% tumor growth inhibition by day 7 |

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a stock solution of this compound for use in cell culture experiments.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

-

Pipettes and sterile filter tips

Procedure:

-

Determine the required concentration and volume: Based on the desired final concentrations for your experiments, calculate the required concentration of the stock solution. A 10 mM stock solution is a common starting point.

-

Weigh the compound: Carefully weigh the required amount of this compound powder in a sterile microcentrifuge tube.

-

Dissolve in DMSO: Add the calculated volume of DMSO to the microcentrifuge tube containing the this compound powder.

-

Ensure complete dissolution: Vortex the tube until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be necessary.

-

Sterilization (optional but recommended): If desired, filter the stock solution through a 0.22 µm syringe filter into a new sterile tube.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage. A product data sheet suggests storage at -80°C for 6 months or -20°C for 1 month.

Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of DMSO) should always be included in experiments.

Protocol 2: In Vitro Cell Viability Assay

This protocol outlines a general procedure for assessing the effect of this compound on the viability of cancer cell lines using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo®.

Materials:

-

Cancer cell line of interest (e.g., NCI-H929 for multiple myeloma)

-

Complete cell culture medium

-

This compound stock solution (from Protocol 1)

-

96-well clear or opaque-walled cell culture plates (depending on the assay)

-

Cell viability reagent (e.g., MTT, CellTiter-Glo®)

-

Plate reader (spectrophotometer or luminometer)

Experimental Workflow:

Caption: Workflow for a cell viability assay.

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

-

Incubate the plate overnight at 37°C and 5% CO₂ to allow cells to attach.

-

-

Compound Preparation and Treatment:

-

Prepare a serial dilution of the this compound stock solution in complete medium to achieve the desired final concentrations. Remember to account for the volume already in the wells.

-

Add the diluted compound to the respective wells. Include wells with vehicle control (DMSO) and untreated cells.

-

-

Incubation:

-

Return the plate to the incubator and incubate for the desired treatment duration (e.g., 72 hours).

-

-

Cell Viability Measurement:

-

Follow the manufacturer's instructions for the chosen cell viability assay.

-

For an MTT assay, this typically involves adding the MTT reagent, incubating for a few hours, and then solubilizing the formazan crystals.

-

For a CellTiter-Glo® assay, add the reagent directly to the wells and measure luminescence after a short incubation.

-

-

Data Analysis:

-

Measure the absorbance or luminescence using a plate reader.

-

Normalize the data to the vehicle-treated control wells.

-

Plot the cell viability against the log of the compound concentration and use a non-linear regression model to determine the IC₅₀ or GI₅₀ value.

-

Protocol 3: Western Blot Analysis for IKZF1/IKZF3 Degradation

This protocol is for assessing the degradation of Ikaros (IKZF1) and Aiolos (IKZF3) in cells treated with this compound.

Materials:

-

Cancer cell line of interest

-

6-well or 12-well cell culture plates

-

This compound stock solution

-

RIPA buffer or other suitable lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels, running buffer, and transfer buffer

-

PVDF or nitrocellulose membrane

-

Primary antibodies against IKZF1, IKZF3, and a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well or 12-well plates and allow them to attach overnight.

-

Treat the cells with the desired concentrations of this compound and a vehicle control for a specific time course (e.g., 2, 4, 6, 12, 24 hours). Preclinical studies have shown significant degradation as early as 1.5 to 6 hours.

-

-

Cell Lysis:

-

After treatment, wash the cells with ice-cold PBS.

-

Add lysis buffer to each well, scrape the cells, and collect the lysate.

-

Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

Western Blotting:

-

Normalize the protein amounts for each sample and prepare them with Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane and then incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Wash again and add the chemiluminescent substrate.

-

-

Imaging and Analysis:

-

Capture the signal using an imaging system.

-

Quantify the band intensities and normalize the levels of IKZF1 and IKZF3 to the loading control to determine the extent of degradation.

-

Conclusion

This compound is a powerful research tool for studying the roles of IKZF1 and IKZF3 in hematological malignancies and for the development of novel cancer therapies. The protocols provided here offer a starting point for in vitro investigations into the activity of this compound. It is recommended that researchers optimize these protocols for their specific cell lines and experimental conditions.

References

Application Notes and Protocols: Cemsidomide Dosing in Mouse Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cemsidomide (formerly CFT7455) is a novel, orally bioavailable small molecule that acts as a molecular glue to the cereblon (CRBN) E3 ubiquitin ligase complex.[1][2][3] This binding induces the ubiquitination and subsequent proteasomal degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). These transcription factors are critical for the survival and proliferation of various hematological malignancies, including multiple myeloma and non-Hodgkin's lymphoma. Preclinical studies in various mouse xenograft models have demonstrated the potent anti-tumor activity of Cemsidomide.

These application notes provide a comprehensive guide to the dosing and administration of Cemsidomide in mouse xenograft models based on available preclinical data. The protocols outlined below are intended to serve as a starting point for researchers designing in vivo efficacy studies.

Mechanism of Action: IKZF1/3 Degradation

Cemsidomide facilitates the interaction between the CRBN E3 ligase and the neosubstrates IKZF1 and IKZF3. This leads to the polyubiquitination of these transcription factors, marking them for degradation by the proteasome. The degradation of IKZF1 and IKZF3 results in downstream effects, including the downregulation of interferon regulatory factor 4 (IRF4) and c-MYC, and the de-repression of interleukin-2 (IL-2), ultimately leading to apoptosis in susceptible cancer cells.

Data Presentation: In Vivo Efficacy of Cemsidomide

The following tables summarize the quantitative data from various preclinical studies of Cemsidomide in mouse xenograft models.

Table 1: Single-Agent Activity of Cemsidomide in Hematological Malignancy Xenograft Models

| Cell Line | Cancer Type | Mouse Strain | Cemsidomide Dose (µg/kg/day, Oral) | Outcome | Reference |

| H929 | Multiple Myeloma | Not Specified | 100 | 95% tumor growth inhibition by day 7. | |

| RPMI-8226 | Multiple Myeloma | Not Specified | 10-100 | Dose-dependent efficacy, with tumor regression at ≥10 µg/kg/day. | |

| MM.1S | Multiple Myeloma | Not Specified | Not Specified | Durable tumor regression. | |

| TMD8 | Diffuse Large B-cell Lymphoma | Not Specified | 100 | Tumor regression. | |

| REC1 | Mantle Cell Lymphoma | Not Specified | ≥10 | Tumor regression. | |

| KiJK | Anaplastic Large Cell Lymphoma | Not Specified | 3-100 | Dose-dependent efficacy, with regressions at ≥30 µg/kg. | |

| DL-40 | Anaplastic Large Cell Lymphoma | Not Specified | 3-100 | Dose-dependent efficacy, with regressions at ≥10 µg/kg. | |

| Raji | Burkitt's Lymphoma | Not Specified | 100 | Significant increase in survival probability. | |

| OCI-Ly10 | Diffuse Large B-cell Lymphoma | Not Specified | 100 | Significant increase in survival probability. |

Table 2: Combination Therapy with Cemsidomide in Xenograft Models

| Cell Line | Cancer Type | Combination Agent | Cemsidomide Dose (µg/kg/day, Oral) | Outcome | Reference |

| RPMI-8226 | Multiple Myeloma | Dexamethasone | Not Specified | Improved efficacy and survival compared to single agents. | |

| Mino | Mantle Cell Lymphoma | Rituximab | Not Specified | Enhanced activity and complete tumor regression. | |

| TMD8 | Diffuse Large B-cell Lymphoma | Ibrutinib | Not Specified | Synergistic activity and significant increase in survival. | |

| ALCL Models | Anaplastic Large Cell Lymphoma | Romidepsin | Not Specified | Synergistic activity. | |

| OCI-Ly10 | Diffuse Large B-cell Lymphoma | Rituximab or Ibrutinib | 10 | Significant increase in survival probability. |

Experimental Protocols

The following are generalized protocols for establishing and dosing mouse xenograft models with Cemsidomide, synthesized from available preclinical data.

Protocol 1: Subcutaneous Multiple Myeloma Xenograft Model (e.g., H929, RPMI-8226)

1. Cell Culture:

-

Culture human multiple myeloma cell lines (e.g., H929, RPMI-8226) in appropriate media and conditions as recommended by the supplier.

-

Harvest cells during the exponential growth phase.

-

Resuspend cells in a sterile, serum-free medium or PBS at a concentration of 10 x 106 cells/mL.

2. Animal Model:

-

Use immunocompromised mice (e.g., NOD/SCID, NSG), typically 6-8 weeks old.

-

Acclimatize animals for at least one week before the start of the experiment.

3. Tumor Implantation:

-

Mix the cell suspension 1:1 with Matrigel® Basement Membrane Matrix.

-

Subcutaneously inject 0.1 mL of the cell suspension (containing 1 x 106 cells) into the right flank of each mouse.

4. Tumor Growth Monitoring:

-

Monitor tumor growth by measuring the length and width of the tumor with digital calipers 2-3 times per week.

-

Calculate tumor volume using the formula: (Length x Width2) / 2.

-

Randomize mice into treatment and control groups when tumors reach a mean volume of 100-200 mm3.

5. Cemsidomide Dosing:

-

Prepare a stock solution of Cemsidomide in a suitable vehicle (e.g., 0.5% methylcellulose in water). The exact vehicle should be optimized for solubility and stability.

-

Administer Cemsidomide orally (p.o.) via gavage once daily at the desired dose (e.g., 10, 30, or 100 µg/kg).

-

The control group should receive the vehicle only.

-

Continue dosing for the specified duration of the study (e.g., 21 days).

6. Efficacy Evaluation:

-

Continue to monitor tumor volume and body weight throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamics).

Protocol 2: Systemic Non-Hodgkin's Lymphoma Xenograft Model (e.g., OCI-Ly10)

1. Cell Culture:

-

Culture human non-Hodgkin's lymphoma cell lines (e.g., OCI-Ly10) as per standard protocols.

-

Prepare a single-cell suspension in sterile PBS.

2. Animal Model:

-

Use immunocompromised mice (e.g., NOD/SCID).

3. Tumor Implantation:

-

For a central nervous system (CNS) model, intracranially inject the cell suspension. For a systemic model, inject cells intravenously (i.v.) via the tail vein.

4. Cemsidomide Dosing:

-

Begin dosing with Cemsidomide (e.g., 100 µg/kg/day, p.o.) at a predetermined time post-implantation.

5. Efficacy Evaluation:

-

Monitor animal health and survival.

-

Efficacy is primarily determined by an increase in the median survival time of the treated group compared to the control group.

Experimental Workflow Diagram

Disclaimer

These protocols are intended as a general guide. Researchers should optimize the specific conditions, including cell numbers, mouse strains, Cemsidomide formulation, and dosing regimen, for their particular experimental needs and in accordance with institutional animal care and use committee (IACUC) guidelines.

References

- 1. C4 Therapeutics Presents Pre-clinical Data on CFT7455, a Novel IKZF1/3 Degrader for the Treatment of Hematologic Malignancies, at the 16th Annual International Conference on Malignant Lymphoma – C4 Therapeutics, Inc. [ir.c4therapeutics.com]

- 2. c4therapeutics.com [c4therapeutics.com]

- 3. c4therapeutics.com [c4therapeutics.com]

Application Notes and Protocols for IKZF1 Degradation Assay with Cemsidomide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for performing an Ikaros (IKZF1) degradation assay using Cemsidomide (CC-90009), a potent and selective degrader of IKZF1 and Aiolos (IKZF3). Cemsidomide is an investigational oral small-molecule degrader that has shown significant anti-myeloma and anti-lymphoma activity.[1][2][3][4] These protocols are designed to offer researchers, scientists, and drug development professionals a comprehensive guide to accurately quantify the degradation of IKZF1 induced by Cemsidomide in a laboratory setting. The methodologies covered include Western Blotting, Flow Cytometry, and the HiBiT Lytic Assay, providing multiple approaches to assess protein degradation.

Introduction

Ikaros (IKZF1) and Aiolos (IKZF3) are zinc-finger transcription factors that are critical for the survival and proliferation of malignant B-cells in hematological cancers such as multiple myeloma (MM) and non-Hodgkin's lymphomas (NHL).[5] Cemsidomide is a molecular glue that modulates the activity of the Cereblon (CRBN) E3 ubiquitin ligase complex. By binding to CRBN, Cemsidomide induces the ubiquitination and subsequent proteasomal degradation of IKZF1 and IKZF3, leading to cancer cell death.

The ability to quantify the degradation of IKZF1 is crucial for the preclinical and clinical development of Cemsidomide and other IKZF1/3 degraders. This document outlines detailed experimental procedures to measure the extent and potency of Cemsidomide-induced IKZF1 degradation.

Signaling Pathway of Cemsidomide-Induced IKZF1 Degradation

Cemsidomide acts as a "molecular glue" to bring together the E3 ubiquitin ligase substrate receptor Cereblon (CRBN) and the neosubstrate IKZF1. This proximity induces the polyubiquitination of IKZF1, marking it for degradation by the 26S proteasome. The depletion of IKZF1 in cancer cells leads to downstream anti-tumor effects.

Caption: Cemsidomide-induced IKZF1 degradation pathway.

Quantitative Data Summary

The following tables summarize the potency and efficacy of Cemsidomide in inducing IKZF1 degradation and its binding affinity to Cereblon.

| Compound | Target | Assay | Cell Line | Value | Reference |

| Cemsidomide | IKZF1/3 | Degradation | KiJK (ALCL) | DC50: pM range | |

| Cemsidomide | Cereblon | Binding | - | IC50: 0.4 nM |

| Treatment | Cell Type | Degradation Level | Method | Reference |

| Cemsidomide | Human PBMCs | >50% IKZF1 degradation | Mass Spectrometry | |

| Cemsidomide | Human PBMCs | >80% IKZF3 degradation | Mass Spectrometry | |

| Cemsidomide (6 hours) | KiJK (ALCL) | 89% IKZF1 reduction | Not Specified |

Experimental Protocols

Experimental Workflow Overview

Caption: General workflow for assessing IKZF1 degradation.

Protocol 1: Western Blotting for IKZF1 Degradation

This protocol details the detection and quantification of IKZF1 protein levels in cell lysates following treatment with Cemsidomide.

Materials:

-

Multiple myeloma (e.g., MM.1S, H929) or lymphoma (e.g., KiJK) cell lines

-

Cemsidomide

-

DMSO (vehicle control)

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies:

-

Anti-IKZF1 (e.g., Boster Bio M00531-3, 0.5 µg/mL; Proteintech 12016-1-AP, 1:1500 dilution)

-

Anti-β-actin or GAPDH (loading control)

-

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment:

-

Seed cells at an appropriate density in multi-well plates.

-

Allow cells to adhere or stabilize for 24 hours.

-

Treat cells with a dose range of Cemsidomide (e.g., 0.1 nM to 1 µM) or a vehicle control (DMSO) for a specified time (e.g., 4, 8, 16, 24 hours).

-

-

Cell Lysis:

-

Harvest cells and wash once with ice-cold PBS.

-

Lyse cells in lysis buffer on ice for 30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein amounts for all samples and prepare them with Laemmli buffer.

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-IKZF1 antibody overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 5-10 minutes each.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again as in the previous step.

-

Incubate the membrane with ECL substrate and visualize the protein bands using an imaging system.

-

Strip the membrane and re-probe with a loading control antibody (e.g., β-actin or GAPDH).

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the IKZF1 band intensity to the corresponding loading control band intensity.

-

Calculate the percentage of IKZF1 degradation relative to the vehicle-treated control.

-

Protocol 2: Flow Cytometry for Intracellular IKZF1 Staining

This protocol describes the detection of IKZF1 protein levels in individual cells using intracellular flow cytometry.

Materials:

-

Multiple myeloma or lymphoma cell lines

-

Cemsidomide

-

DMSO (vehicle control)

-

Cell culture medium and supplements

-

PBS

-

Fixation Buffer (e.g., 1-4% paraformaldehyde in PBS)

-

Permeabilization/Wash Buffer (e.g., containing saponin or Triton X-100)

-

Primary antibody:

-

Fluorochrome-conjugated anti-IKZF1 antibody (if available) or an unconjugated primary antibody (e.g., Sigma-Aldrich SAB4200366)

-

-

Fluorochrome-conjugated secondary antibody (if using an unconjugated primary)

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment:

-

Culture and treat cells with Cemsidomide as described in the Western Blotting protocol.

-

-

Cell Preparation:

-

Harvest up to 1 x 10^6 cells per sample.

-

Wash the cells once with PBS.

-

-

Fixation:

-

Resuspend the cell pellet in 100 µL of cold Fixation Buffer.

-

Incubate for 10-20 minutes at room temperature.

-

Wash the cells once with PBS.

-

-

Permeabilization and Staining:

-

Resuspend the cell pellet in 100 µL of Permeabilization/Wash Buffer.

-

Add the anti-IKZF1 primary antibody at the manufacturer's recommended concentration.

-

Incubate for 30-60 minutes at room temperature, protected from light.

-

Wash the cells twice with Permeabilization/Wash Buffer.

-

If using an unconjugated primary antibody, resuspend the cells in 100 µL of Permeabilization/Wash Buffer containing the fluorochrome-conjugated secondary antibody. Incubate for 30 minutes at room temperature, protected from light.

-

Wash the cells twice with Permeabilization/Wash Buffer.

-

-

Flow Cytometry Analysis:

-

Resuspend the final cell pellet in an appropriate volume of PBS or Flow Cytometry Staining Buffer.

-

Acquire data on a flow cytometer.

-

Analyze the data using appropriate software, gating on the cell population of interest and measuring the median fluorescence intensity (MFI) of the IKZF1 signal.

-

-

Data Analysis:

-

Calculate the percentage of IKZF1 degradation by comparing the MFI of Cemsidomide-treated samples to the vehicle-treated control.

-

Protocol 3: HiBiT Lytic Assay for IKZF1 Degradation

This protocol is for use with cell lines that have been genetically engineered to express a HiBiT tag on the endogenous IKZF1 protein.

Materials:

-

IKZF1-HiBiT knock-in cell line (e.g., Jurkat IKZF1-HiBiT)

-

Cemsidomide

-

DMSO (vehicle control)

-

Cell culture medium and supplements

-

White, opaque 96- or 384-well assay plates

-

Nano-Glo® HiBiT Lytic Detection System (Promega)

-

Luminometer

Procedure:

-

Cell Plating:

-

Prepare a cell suspension of the IKZF1-HiBiT knock-in cell line.

-

Plate the cells in a white, opaque assay plate at a density of 5,000-10,000 cells per well in a volume of 80 µL.

-

-

Compound Addition:

-

Prepare serial dilutions of Cemsidomide in cell culture medium.

-

Add 20 µL of the Cemsidomide dilutions or vehicle control to the appropriate wells.

-

-

Incubation:

-

Incubate the plate for the desired time period (e.g., 24 hours) at 37°C in a CO2 incubator.

-

-

Lysis and Luminescence Measurement:

-

Equilibrate the plate to room temperature for 10-15 minutes.

-

Prepare the Nano-Glo® HiBiT Lytic Reagent according to the manufacturer's instructions.

-

Add a volume of the lytic reagent equal to the volume of cell culture in each well (e.g., 100 µL).

-

Mix on a plate shaker for 3 minutes.

-

Incubate at room temperature for an additional 10 minutes to ensure complete cell lysis and signal stabilization.

-

Measure the luminescence using a plate-reading luminometer.

-

-

Data Analysis:

-

Normalize the relative light unit (RLU) values to the vehicle-treated control to determine the percentage of remaining IKZF1.

-

Plot the percentage of IKZF1 remaining against the log of the Cemsidomide concentration to determine the DC50 (concentration at which 50% degradation is achieved).

-

Conclusion